molecular formula C9H13FN2O B13318547 5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one

5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13318547
M. Wt: 184.21 g/mol
InChI Key: IEGBXRPCCBDVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve multi-step synthesis processes, including purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable for developing new chemical entities .

Biology: In biological research, this compound can be used to study the effects of fluorinated pyridine derivatives on biological systems. It may serve as a probe or a precursor for bioactive molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its activity against specific biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The fluoropropyl group and the amino group play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 5-Amino-1-(3-fluoropropyl)-6-methyl-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and its pyridine core. This combination imparts distinct reactivity and stability, making it valuable for a wide range of applications .

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

5-amino-1-(3-fluoropropyl)-6-methylpyridin-2-one

InChI

InChI=1S/C9H13FN2O/c1-7-8(11)3-4-9(13)12(7)6-2-5-10/h3-4H,2,5-6,11H2,1H3

InChI Key

IEGBXRPCCBDVKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1CCCF)N

Origin of Product

United States

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